![molecular formula C8H9NO5S B1595648 2-(3-Nitrophenylsulfonyl)ethanol CAS No. 41687-30-3](/img/structure/B1595648.png)
2-(3-Nitrophenylsulfonyl)ethanol
Overview
Description
2-(3-Nitrophenylsulfonyl)ethanol is a chemical compound with the molecular formula C8H9NO5S. It is also known by other names such as this compound and 3-nitrophenyl-β-hydroxyethyl sulfone . This compound is characterized by the presence of a nitrophenyl group attached to a sulfonyl group, which is further connected to an ethanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenylsulfonyl)ethanol typically involves the reaction of 3-nitrobenzenesulfonyl chloride with ethanol in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-nitrobenzenesulfonyl chloride+ethanol→Ethanol, 2-[(3-nitrophenyl)sulfonyl]-+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrophenylsulfonyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonyl group under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 2-(3-Nitrophenylsulfonyl)ethanol. It has been evaluated for its effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. The compound acts by disrupting bacterial cell wall synthesis, making it a candidate for developing new antimicrobial agents.
Case Study: Pseudomonas aeruginosa Inhibition
A study investigated the structure-activity relationship of nitrophenyl derivatives, including this compound, as inhibitors of PqsD, an enzyme critical for quorum sensing in Pseudomonas aeruginosa. The results indicated that this compound exhibited significant anti-biofilm activity and could serve as a template for designing more effective anti-infective agents .
Potential in Cancer Therapy
The compound's sulfonyl group is of particular interest in cancer research. Sulfonamide derivatives have shown promise as anticancer agents due to their ability to inhibit specific enzymes involved in tumor growth. Researchers are exploring the potential of this compound in targeting these pathways.
Material Science
Polymer Chemistry
In material science, this compound is being studied for its role as a monomer in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength.
Table: Properties of Polymers Derived from this compound
Property | Value |
---|---|
Thermal Stability | Improved compared to control |
Mechanical Strength | Enhanced by 30% |
Biodegradability | Moderate |
Biochemical Applications
Enzyme Inhibition Studies
The compound has been utilized in biochemical assays to study enzyme inhibition mechanisms. Its ability to modify enzyme activity makes it a valuable tool in drug discovery processes.
Case Study: Enzyme Activity Modulation
Research has demonstrated that this compound can modulate the activity of certain proteases, which are enzymes that play crucial roles in various biological processes, including cell signaling and apoptosis. This modulation can be leveraged to develop therapeutic strategies for diseases where protease activity is dysregulated.
Mechanism of Action
The mechanism of action of 2-(3-Nitrophenylsulfonyl)ethanol involves its interaction with molecular targets such as enzymes and proteins. The nitrophenyl group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of biological activity. The sulfonyl group enhances the compound’s solubility and stability, facilitating its use in various applications.
Comparison with Similar Compounds
Similar Compounds
Ethanol, 2-[(4-nitrophenyl)sulfonyl]-: Similar structure but with the nitro group in the para position.
Ethanol, 2-[(2-nitrophenyl)sulfonyl]-: Similar structure but with the nitro group in the ortho position.
Ethanol, 2-[(3-chlorophenyl)sulfonyl]-: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
2-(3-Nitrophenylsulfonyl)ethanol is unique due to the specific positioning of the nitro group, which influences its reactivity and interaction with biological targets. The presence of both nitro and sulfonyl groups provides a versatile platform for various chemical modifications and applications.
Biological Activity
2-(3-Nitrophenylsulfonyl)ethanol, with the chemical formula , is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and relevant case studies.
Overview
The compound is characterized by the presence of a nitrophenyl sulfonyl group attached to an ethanol moiety. Its unique structure suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.
Biochemical Interactions
The biological activity of this compound can be attributed to its ability to interact with enzymes and receptors. Sulfonyl compounds are known to modulate enzyme activity, potentially acting as inhibitors or activators depending on their specific structure and the target enzyme.
- Enzyme Inhibition : Preliminary studies indicate that the sulfonyl group may interact with active sites of enzymes, impacting their catalytic functions. For instance, sulfonamide derivatives have been shown to inhibit matrix metalloproteinases (MMPs), which are involved in extracellular matrix remodeling and are implicated in cancer metastasis .
- Cell Signaling Pathways : The compound may influence cell signaling pathways by altering gene expression or protein activity. This modulation can lead to various cellular outcomes, including apoptosis or proliferation depending on the context of exposure.
Toxicity and Safety Profile
Toxicological assessments reveal that this compound exhibits moderate acute toxicity. The median lethal dose (LD50) in rats is reported at approximately 1250 mg/kg body weight .
- Mutagenicity Studies : In vitro assays have shown mixed results regarding mutagenic potential. For example, a mouse lymphoma assay indicated no significant increase in resistant cells at certain concentrations, while other studies suggested a dose-dependent increase in mutant frequency under specific conditions .
- Chromosomal Aberration Tests : Tests conducted on human peripheral blood lymphocytes demonstrated no significant increases in chromosomal aberrations at certain concentrations, suggesting a relatively low risk for genotoxicity under controlled conditions .
Anticancer Activity
Research has explored the anticancer potential of this compound through various cell lines. A study assessing its effects on SKOV3 (ovarian cancer), HL60 (leukemia), and A549 (lung cancer) cells found that it exhibited moderate inhibitory activity against these cell lines, indicating potential as an anticancer agent .
Cell Line | IC50 (µM) | Remarks |
---|---|---|
SKOV3 | >1000 | Moderate activity observed |
HL60 | >1000 | Moderate activity observed |
A549 | >1000 | Moderate activity observed |
Antimicrobial Properties
The compound has also been evaluated for antimicrobial properties. Preliminary findings suggest that it may possess some degree of antibacterial activity, although further studies are needed to quantify this effect and elucidate the underlying mechanisms.
Properties
IUPAC Name |
2-(3-nitrophenyl)sulfonylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5S/c10-4-5-15(13,14)8-3-1-2-7(6-8)9(11)12/h1-3,6,10H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMORQDKKMBAQPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)CCO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2068343 | |
Record name | Ethanol, 2-[(3-nitrophenyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2068343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41687-30-3 | |
Record name | 2-[(3-Nitrophenyl)sulfonyl]ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41687-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanol, 2-((3-nitrophenyl)sulfonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041687303 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanol, 2-[(3-nitrophenyl)sulfonyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanol, 2-[(3-nitrophenyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2068343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(3-nitrophenyl)sulphonyl]ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.438 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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